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molecular formula C11H14F2OSi B8639959 2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene CAS No. 86340-78-5

2,2-Difluoro-1-phenyl-1-trimethylsiloxyethene

Cat. No. B8639959
M. Wt: 228.31 g/mol
InChI Key: DCDOQXGTFOHOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872855B1

Procedure details

To a dry 250 ml Schlenk flask the following compounds were added: magnesium turnings (1.45 g, 60 mmol), dry tetrahydrofuran (THF, 120 ml) and chlorotrimethylsilane (TMSCl, 13.0 g, 120 mmol). The flask was cooled to 0° C. 2,2,2-Trifluoroacetophenone (non-radioactive) 2a (5.2 g, 30 mmol) was added drop wise into the flask with a syringe. After addition of the 2,2,2-Trifluoroacetophenone, the reaction mixture was stirred for an additional 1 h. The completion of the reaction was monitored by 19F NMR spectroscopy. The solvent and excess TMSCl were removed under vacuum, and hexane (50 ml) was added to the residue. Solid impurities were removed by suction filtration, and the solvent was evaporated to yield 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene 1a (6.8 g, 99% yield).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2a
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[Si:3]([CH3:6])([CH3:5])[CH3:4].[F:7][C:8](F)([F:17])[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>O1CCCC1>[F:7][C:8]([F:17])=[C:9]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[O:10][Si:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)(F)F
Name
2a
Quantity
5.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)(F)F
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a dry 250 ml Schlenk flask the following compounds were added
CUSTOM
Type
CUSTOM
Details
The solvent and excess TMSCl were removed under vacuum, and hexane (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
Solid impurities were removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(=C(O[Si](C)(C)C)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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